
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound characterized by its intricate structure and multifaceted potential applications. This compound, due to its unique molecular configuration, has garnered interest in various scientific fields, from chemistry and biology to potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step organic reactions, often starting with the construction of the dihydroisoquinoline and purine frameworks separately, followed by the coupling of these fragments.
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, optimizing for yield, purity, and cost-efficiency. The use of automated continuous flow reactors and optimized reaction conditions such as precise temperature control and solvent selection plays a crucial role.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, commonly using reagents like lithium aluminium hydride.
Substitution: : Replacement of one functional group with another, possible with reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the reaction type. Oxidation might yield more oxygen-rich compounds, while reduction will produce more saturated compounds. Substitution will yield derivatives based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Studying enzyme interactions due to its structural mimicry of biological substrates.
Medicine: : Potential therapeutic applications, particularly in drug design targeting specific biological pathways.
Industry: : As a precursor for manufacturing specialized organic compounds.
Wirkmechanismus
The mechanism of action involves:
Molecular Targets: : Potential interactions with enzymes or receptors due to its structural similarity to biological molecules.
Pathways Involved: : It might interfere or modify biochemical pathways by binding to specific proteins or enzymes, thus altering their activity.
Vergleich Mit ähnlichen Verbindungen
Comparing with similar compounds, such as analogs of dihydroisoquinoline or purine derivatives, this compound stands out due to its combined structural features
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl compounds
This compound’s fusion of two significant structural motifs results in a versatile molecule with broad-spectrum applications, making it a topic of substantial interest in scientific research and industrial applications.
Biologische Aktivität
The compound 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N5O2, with a molecular weight of approximately 415.5 g/mol . The structural complexity arises from its dual frameworks: the dihydroisoquinoline and purine systems, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound's structure allows it to mimic substrates or inhibitors in enzymatic reactions. This structural mimicry can lead to the inhibition of key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It has been suggested that the compound could influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds derived from similar structures. For instance:
- Antiproliferative Effects : Research has shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Targeting Specific Pathways : Compounds related to this structure may target specific signaling pathways involved in tumor growth and metastasis. For example, they could inhibit pathways like PI3K/Akt or MAPK, which are crucial for cancer cell survival.
Neuroprotective Effects
Given the presence of the dihydroisoquinoline moiety, there is potential for neuroprotective effects:
- Parkinson's Disease Treatment : The compound has been suggested as a candidate for treating neurodegenerative diseases such as Parkinson's disease due to its ability to modulate neurotransmitter systems .
Research Findings
A variety of studies have explored the biological activities associated with this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antiproliferative activity against prostate cancer cells. |
Study 2 | Investigated enzyme inhibition properties leading to reduced cell proliferation. |
Study 3 | Explored neuroprotective effects in models of neurodegeneration. |
Case Study 1: Anticancer Activity
In a study evaluating the efficacy of related compounds on breast cancer cell lines, researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing novel anticancer agents .
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective properties indicated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. By enhancing antioxidant defenses and reducing apoptosis markers, it shows promise as a therapeutic agent for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The compound can be synthesized via multi-step reactions involving dihydroisoquinoline and purine derivatives. Key steps include:
- Ritter reactions for constructing the dihydroisoquinoline core (e.g., using nitriles and alcohols under acidic conditions) .
- Nucleophilic substitution to introduce the purine moiety.
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
- Validation : Monitor reactions with TLC and characterize intermediates via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : Assign proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm) and confirm methyl groups (δ 3.1–3.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the tetrahydroisoquinoline and purine moieties .
- Mass Spectrometry : Use HRMS to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competition protocols .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Data Interpretation : Normalize results to positive controls (e.g., doxorubicin) and apply one-way ANOVA to assess significance (p < 0.05) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and scalability?
- Factors : Test temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal parameters .
- Validation : Conduct triplicate runs at predicted optimal conditions and compare yields with traditional trial-and-error approaches .
Q. Which computational methods predict the compound’s reactivity and target interactions?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways (e.g., transition states in Ritter reactions) .
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with purine’s carbonyl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. How should conflicting data in biological activity studies be resolved?
- Replication : Repeat assays across independent labs to rule out technical variability .
- Dose-Response Curves : Confirm IC50 values with 8-point dilution series and Hill slope analysis .
- Meta-Analysis : Pool data from multiple studies and apply random-effects models to quantify heterogeneity .
Q. What reactor designs enhance efficiency in scaled-up synthesis?
- Continuous Flow Systems : Use microreactors for exothermic steps (e.g., nitrile cyclization) to improve heat transfer and reduce side products .
- Membrane Separation : Integrate nanofiltration to isolate intermediates, reducing downstream purification steps .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. How can QSAR models guide structural modifications to enhance activity?
- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Model Validation : Use leave-one-out cross-validation (R2 > 0.8) and external test sets .
- Lead Optimization : Prioritize derivatives with lower logP (<3) to improve solubility while maintaining affinity .
Eigenschaften
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEULWKCMTTWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.